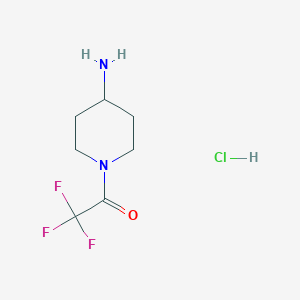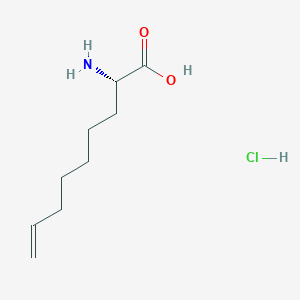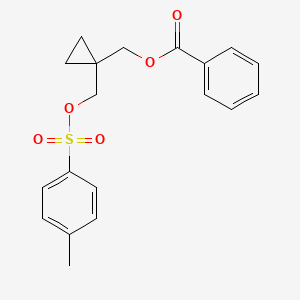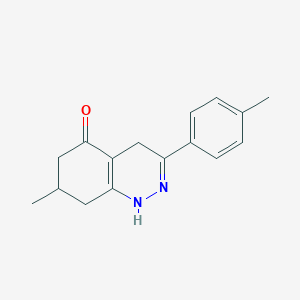
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one (MMPHPC) is an organic compound with a unique structure, composed of a benzene ring and a five-membered heterocyclic ring. This compound has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and pharmaceuticals. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, MMPHPC has been found to have the potential to be used as a novel drug for the treatment of various diseases.
Aplicaciones Científicas De Investigación
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a starting material for the synthesis of a variety of other compounds. In medicinal chemistry, it has been studied for its potential use as a novel drug for the treatment of various diseases. In addition, it has been studied for its potential applications in pharmaceuticals, as it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not yet fully understood. However, it has been proposed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that it may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cellular components. Furthermore, it has been proposed that it may also act as an anti-inflammatory agent, by inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been found to have the potential to be used as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In animal studies, it has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of other compounds. In addition, it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. However, there are also some limitations to its use in lab experiments. For example, it is not yet fully understood how it works and its exact mechanism of action is still unknown. In addition, it has a limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one. One potential direction is to further investigate its potential use as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, further research could be conducted to better understand its mechanism of action and to determine its potential side effects. Another potential direction is to explore its potential applications in organic synthesis, as it has been found to have a wide range of biochemical and physiological effects. Finally, further research could be conducted to explore its potential use in pharmaceuticals, as it has been found to have a wide range of biological activities.
Métodos De Síntesis
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can be synthesized by a variety of methods. One of the most commonly used methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is a pentahydrocinnolinone. Another method involves the use of a palladium-catalyzed oxidative coupling reaction between two aromatic compounds. This method has been used to synthesize a variety of different compounds, including 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
Propiedades
IUPAC Name |
7-methyl-3-(4-methylphenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,11,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZJXUYDYTZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

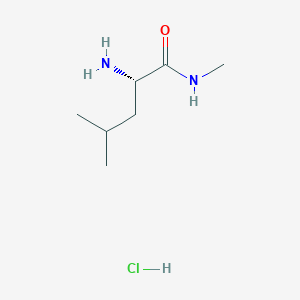
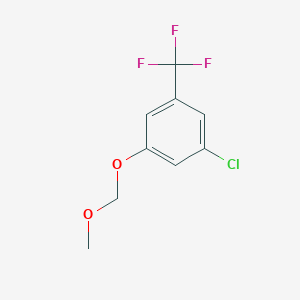

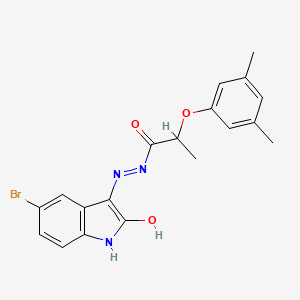
![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
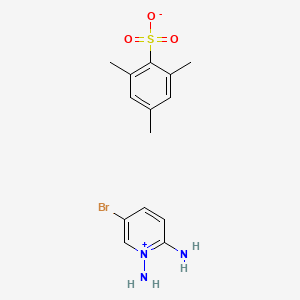

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)
![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)
